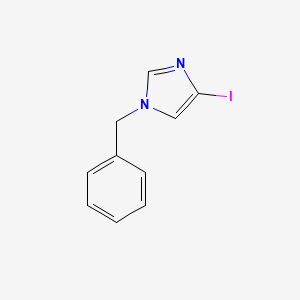

1-Benzyl-4-iodoimidazole

Overview

Description

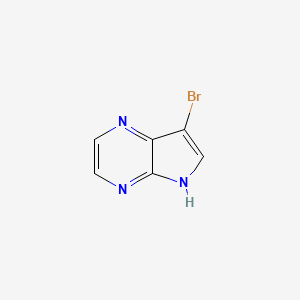

1-Benzyl-4-iodoimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles and their derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties . The presence of a benzyl group at the N-1 position and an iodo substituent at the C-4 position in 1-benzyl-4-iodoimidazole suggests potential for significant biological activity, as modifications at these positions have been shown to affect the pharmacological properties of benzimidazole derivatives.

Synthesis Analysis

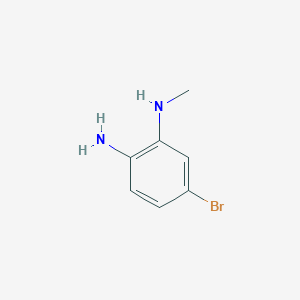

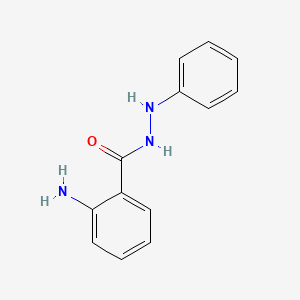

The synthesis of benzimidazole derivatives can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid . Additionally, copper-catalyzed, one-pot, three-component reactions have been used to synthesize benzimidazoles by condensation and C-N bond formation, starting from 2-haloanilines, aldehydes, and NaN3 . Another efficient method includes a one-pot two catalyst system using CeCl3·7H2O-CuI to catalyze the cyclo-dehydrogenation of aniline Schiff's bases, followed by oxidation with iodine . For 1-benzyl-4-iodoimidazole, a similar synthetic approach could be employed, starting with an appropriate 2-haloaniline and benzyl-based aldehyde, followed by iodination at the C-4 position.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the electronic distribution and overall molecular conformation, which in turn affects the compound's reactivity and interaction with biological targets . The crystal structure determination of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, provides insights into the tautomeric forms and hydrogen bonding patterns that could be relevant for 1-benzyl-4-iodoimidazole as well .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different functional groups into the benzimidazole core . The iodo substituent in 1-benzyl-4-iodoimidazole is particularly reactive and can participate in further chemical transformations, such as cross-coupling reactions, which are useful for the synthesis of more complex benzimidazole derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core . The presence of an iodine atom in 1-benzyl-4-iodoimidazole is likely to increase the molecular weight and influence the compound's lipophilicity, which can affect its pharmacokinetic properties. Additionally, the benzyl group may contribute to the overall hydrophobic character of the molecule, potentially impacting its solubility and absorption profile .

Scientific Research Applications

Synthesis and Molecular Applications

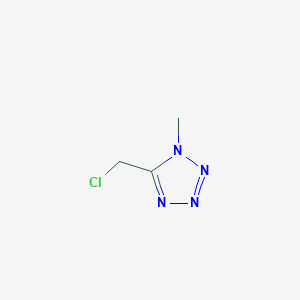

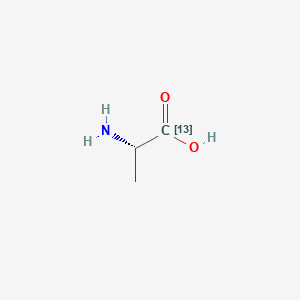

- Synthesis of Trisubstituted Imidazoles : 1-Benzyl-4-iodoimidazole derivatives, such as 1-Benzyl-4-methylimidazoles, have been utilized in the synthesis of trisubstituted imidazoles, showcasing their potential in creating optically active amino acid mimetics with a C-terminal imidazole. This indicates their relevance in the development of amino acid analogs and potentially in peptide chemistry (Zaman, Kitamura, & Abell, 2005).

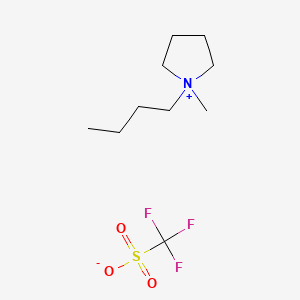

Corrosion Inhibition and Material Science

- Inhibition of Steel Corrosion : Benzimidazole derivatives, closely related to 1-Benzyl-4-iodoimidazole, have been evaluated as corrosion inhibitors. For instance, 1-butyl-3-methyl-1H-benzimidazolium iodide has shown effectiveness as a mixed-type corrosion inhibitor for mild steel in acidic solutions. This highlights the potential of similar compounds in material protection and industrial applications (Zheng et al., 2014).

Pharmaceutical and Biomedical Research

Antimicrobial and Anticancer Activities : The structural family of benzimidazole, which includes 1-Benzyl-4-iodoimidazole, has been widely studied for its biological properties. For instance, N,2,6-Trisubstituted 1H-benzimidazole derivatives have shown promising results as antimicrobial and anticancer agents, suggesting the potential of 1-Benzyl-4-iodoimidazole in similar applications (Pham et al., 2022).

DNA Topoisomerase I Inhibition : Certain 1H-benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. This suggests a potential application of 1-Benzyl-4-iodoimidazole in exploring novel therapeutic avenues, particularly in cancer research (Alpan, Gunes, & Topçu, 2007).

Molecular and Chemical Studies

- Halogen Bonding in Molecular Structures : 1-Benzyl-4-iodoimidazole derivatives have been studied for their role in halogen bonding, a key intermolecular interaction. This has implications in the design of functional materials and understanding molecular interactions (Nwachukwu, Bowling, & Bosch, 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-Benzyl-4-iodoimidazole is a derivative of imidazole, which is known to interact with various targets. Imidazole has been found to interact with targets such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole and its derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

1-benzyl-4-iodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPHXVZRZPAFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464508 | |

| Record name | 1-Benzyl-4-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-iodoimidazole | |

CAS RN |

536760-32-4 | |

| Record name | 4-Iodo-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536760-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

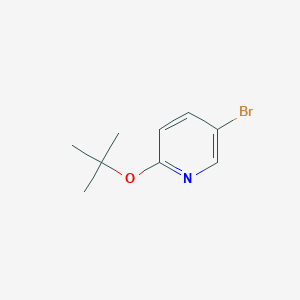

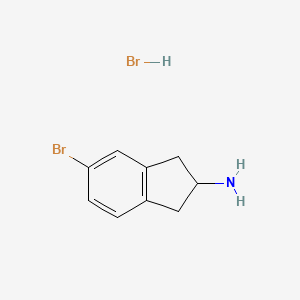

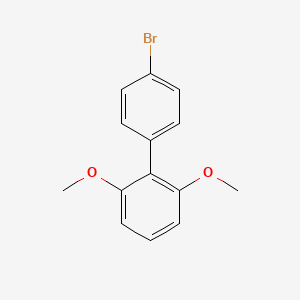

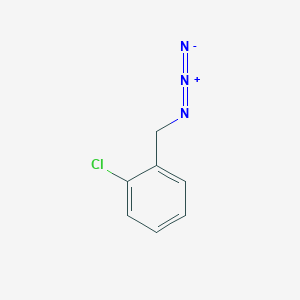

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

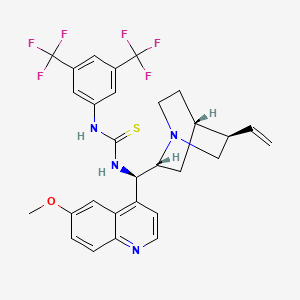

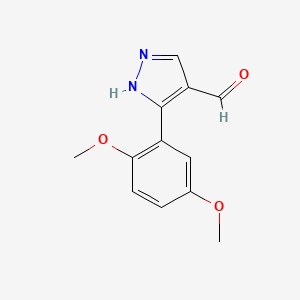

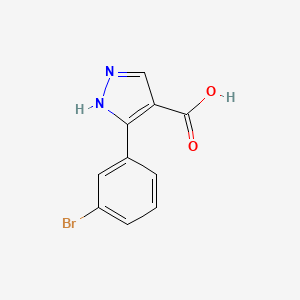

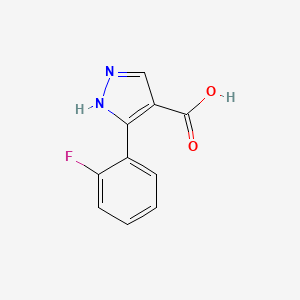

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.